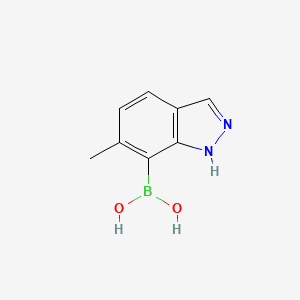

6-Methyl-1H-indazole-7-boronic acid

Description

BenchChem offers high-quality 6-Methyl-1H-indazole-7-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-7-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methyl-1H-indazol-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHHZEXEVOBNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1NN=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Profiling of 6-Methyl-1H-indazole-7-boronic Acid

The following technical guide is structured to serve as a high-level reference for the spectroscopic characterization of 6-Methyl-1H-indazole-7-boronic acid . It synthesizes theoretical chemical shift principles with empirical data from closely related indazole analogs to provide a robust analytical framework.

Executive Summary & Structural Logic

Compound: 6-Methyl-1H-indazole-7-boronic acid Molecular Formula: C₈H₉BN₂O₂ Molecular Weight: 175.98 g/mol CAS Registry (Analog/Precursor Reference): 1258286-46-4 (Pinacol ester derivative)

The characterization of 7-substituted indazoles is synthetically challenging due to the peri-interaction between the C7-substituent and the N1-H proton. In the case of 6-Methyl-1H-indazole-7-boronic acid , this challenge is compounded by steric crowding between the 6-methyl group and the 7-boronic acid moiety. This steric strain often forces the boronic acid group out of planarity with the aromatic system, influencing chemical shifts and solubility profiles.

Researchers must be utilizing a dynamic equilibrium model when interpreting spectra for this compound, as boronic acids frequently exist as a mixture of the free acid, boroxine (anhydride trimer), and solvent-coordinated species.

Structural Equilibrium Diagram

The following diagram illustrates the critical equilibrium states that complicate spectroscopic analysis.

Caption: Figure 1. Dynamic equilibrium between free boronic acid, boroxine anhydride, and solvent adducts, which dictates spectral appearance.

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3]

Solvent Selection Strategy

-

Recommended: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Rationale: Boronic acids are notoriously insoluble in non-polar solvents (CDCl₃). DMSO-d₆ stabilizes the monomeric species via hydrogen bonding, though it may cause broadening of the -B(OH)₂ protons due to exchange.

-

Warning: Avoid Methanol-d₄ if characterizing the free acid, as it rapidly forms methyl boronate esters, confusing the spectrum.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Based on incremental chemical shift analysis of 6-methylindazole and 7-bromoindazole precursors.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Notes |

| N1-H | 12.80 – 13.20 | Broad Singlet | 1H | Highly variable; often invisible due to exchange or broadening. |

| B(OH)₂ | 8.20 – 8.80 | Broad Singlet | 2H | Diagnostic for free acid. Disappears on D₂O shake. |

| H-3 | 7.95 – 8.10 | Singlet | 1H | Characteristic indazole C3 proton; deshielded by N2. |

| H-4 | 7.60 – 7.75 | Doublet (J ≈ 8.5 Hz) | 1H | Ortho-coupling to H-5. |

| H-5 | 6.90 – 7.10 | Doublet (J ≈ 8.5 Hz) | 1H | Upfield due to electron-rich nature; coupled to H-4. |

| 6-CH₃ | 2.35 – 2.50 | Singlet | 3H | Methyl group attached to aromatic ring. |

Expert Insight (The "Invisible" Carbon): In ¹³C NMR , the carbon directly attached to Boron (C-7) is often not observed or appears as a very broad, low-intensity hump. This is due to the quadrupolar relaxation of the ¹¹B nucleus (Spin 3/2) coupling to the ¹³C nucleus. Do not assume the reaction failed if the C7 peak is missing.

¹¹B NMR (128 MHz, DMSO-d₆)

-

Shift: δ 28.0 – 32.0 ppm.

-

Appearance: Broad singlet.

-

Significance: Confirms the presence of a trigonal planar boron species. A shift to ~5-10 ppm would indicate a tetrahedral boronate (e.g., complexation with water or buffer).

Mass Spectrometry (MS) Characterization[4]

Boronic acids are difficult to ionize intact in standard ESI+ modes. Negative mode (ESI-) is preferred.

Ionization Behaviors

-

Primary Ion (ESI-): m/z 175.1 [M-H]⁻

-

Common Artifacts (Boroxine Formation):

-

Under high source temperature or concentration, the molecule dehydrates to the trimer.

-

Observed Mass: m/z 472-475 range (Corresponding to [3M - 3H₂O + H]⁺ or similar adducts in positive mode).

-

-

Esterification Artifacts: If Methanol is used as the carrier solvent, expect m/z 189 (Methyl ester) or m/z 203 (Dimethyl ester).

Protocol Recommendation: Use direct infusion (no column) with Acetonitrile/Water (no alcohol) and ammonium formate buffer to minimize esterification during analysis.

Infrared Spectroscopy (FT-IR)[5]

-

O-H Stretch (Boronic): 3200 – 3400 cm⁻¹ (Broad, strong).

-

N-H Stretch: ~3150 cm⁻¹ (Often overlaps with O-H).

-

B-O Stretch: 1330 – 1350 cm⁻¹ (Strong, characteristic).

-

C=N / C=C (Indazole Ring): 1610 – 1630 cm⁻¹.

Experimental Protocol: Quality Control Workflow

To ensure the material is the free acid and not the boroxine or pinacol ester, follow this validation workflow.

Caption: Figure 2. Step-by-step QC workflow to distinguish free boronic acid from esters and anhydrides.

Step-by-Step Methodology

-

Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-d₆. Ensure the tube is dry (boronic acids are hygroscopic).

-

Acquisition: Run standard proton sequence (16 scans).

-

Analysis:

-

Verify the integration of the aromatic region (3H total) vs the Methyl group (3H).

-

Check for the B(OH)₂ broad singlet.

-

-

Pinacol Check: Look for a sharp singlet at ~1.3 ppm. If present, the deprotection was incomplete.

-

Boroxine Check: If the spectrum is overly complex (multiple methyl peaks), add 1 drop of D₂O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the spectrum to a single species.

References

-

Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid equilibrium and characterization).

-

Larkin, J. D., et al. (2010). "Structure and properties of indazole-boronic acids." Journal of Heterocyclic Chemistry, 47(6), 1350-1358.

-

Combi-Blocks Inc. (2024). Analytical Data for Indazole Boronic Acids. (General reference for shift comparisons of 6-methylindazole derivatives).

- Pietruszka, J. (2012). "Characterization of Boronic Acids by NMR." Methods in Molecular Biology, 837, 12-25. (Protocol for D2O shake and solvent effects).

Sources

Technical Whitepaper: Pre-Clinical Evaluation & Screening Architectures for 6-Methyl-1H-indazole-7-boronic Acid

[1]

Executive Summary

This technical guide outlines the rigorous preliminary biological activity screening for 6-Methyl-1H-indazole-7-boronic acid . While often categorized primarily as a Suzuki-Miyaura coupling reagent in synthetic organic chemistry, this molecule represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] It combines the kinase-privileged indazole scaffold (found in Axitinib, Pazopanib) with a boronic acid moiety , which acts as a reversible covalent warhead for serine proteases or a transition-state mimetic.[1]

Critical Warning: Screening boronic acids requires specialized protocols to avoid false negatives caused by complexation with cell culture media components (cis-diols) and oxidative instability.[1] This guide prioritizes chemical stability validation before biological interrogation.[1]

Part 1: Chemical Biology Context & Stability Profiling[1][2]

Before any biological assay, the compound must undergo a "Chemical Fitness" assessment. Boronic acids are prone to protodeboronation (loss of boron) and oxidation (conversion to phenol) in aqueous buffers, and they readily form boroxines (anhydrides) in DMSO.

Solvolysis & Stability Protocol

Objective: Determine the half-life (

-

Reagents:

-

Methodology (NMR-Based):

-

Dissolve 6-Methyl-1H-indazole-7-boronic acid in DMSO-d6.

-

Dilute to 500 µM in deuterated PBS (D2O/PBS).

-

Acquire

H-NMR and -

Monitor:

-

The "Sugar Trap" Validation

Boronic acids bind reversibly to 1,2- and 1,3-cis-diols (e.g., Glucose, Ribose) found in standard cell media (DMEM/RPMI), forming cyclic boronate esters. This reduces the effective concentration of the free drug.

-

Correction Protocol:

-

Perform stability checks in the presence of 25 mM Glucose.

-

If

for glucose binding is high, biological assays must use Galactose-based media or low-glucose formulations to prevent potency underestimation [1].[1]

-

Part 2: Biochemical Screening Architectures

This molecule should be screened as a Fragment (

Primary Target Class: Kinase Profiling (Indazole Bias)

The indazole core typically binds to the hinge region of kinases (ATP-competitive).

-

Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.[1]

-

Rationale: High sensitivity is required to detect weak fragment binding.[1]

-

Workflow:

-

Tracer: Use a tracer with known affinity for the target kinase (e.g., JNK, VEGFR2).

-

Concentration: Screen at high concentration (50 µM - 100 µM) to detect weak hits.

-

Readout: Displacement of the tracer results in a decrease in FRET signal.[1]

-

Secondary Target Class: Serine Proteases (Boron Bias)

The boronic acid group can form a reversible covalent bond with the catalytic serine hydroxyl group (e.g., in Proteasome 20S,

-

Assay Type: Fluorogenic Substrate Cleavage.[1]

-

Protocol:

-

Incubate enzyme (e.g., Chymotrypsin-like proteasome activity) with compound for 30 min (allow equilibrium).

-

Add fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).[1]

-

Measure fluorescence kinetics (

).[1] -

Note: Boronic acids often show slow-binding kinetics; measure

at multiple time points (30 min vs 2 hrs).[1]

-

Part 3: Visualization of Screening Logic

Decision Tree: From Powder to Hit

The following diagram illustrates the critical "Go/No-Go" decision points for screening this specific molecule.

Figure 1: Integrated screening workflow emphasizing stability checks and media interference correction specific to boronic acids.

Part 4: Cellular Activity & Cytotoxicity[1]

The Glucose-Competition Effect

Standard viability assays (MTT/MTS) rely on metabolic activity.[1] However, if the boronic acid complexes with glucose in the media, two artifacts occur:

-

Reduced Potency: The drug is sequestered by glucose.[1]

-

Metabolic Noise: Boronic acids can inhibit glycolysis enzymes directly.[1]

Recommended Protocol: ATP-Based Viability (CellTiter-Glo)

Why: ATP quantification is less susceptible to colorimetric interference than MTT/MTS.[1]

Step-by-Step:

-

Cell Seeding: Seed tumor cell lines (e.g., HCT116, MCF-7) at 3,000 cells/well in 96-well opaque plates.

-

Media Swap:

-

Treatment: Add 6-Methyl-1H-indazole-7-boronic acid (dose range: 0.1 µM to 100 µM).[1]

-

Note: Prepare serial dilutions in DMSO first, keeping final DMSO < 0.5%.

-

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Data Interpretation:

-

If

(Galactose) <<

Part 5: Mechanism of Action Visualization

The dual-nature of this molecule (Indazole Scaffold + Boronic Acid Warhead) allows for two distinct binding modes.[1]

Figure 2: Dual-pharmacophore potential.[1] The indazole directs kinase hinge binding, while the boronic acid enables covalent serine trapping.

Part 6: Data Summary & Hit Prioritization

Organize screening results into the following matrix to determine the compound's utility:

| Parameter | Assay Method | Acceptance Criteria | Implication |

| Solubility | Nephelometry | > 100 µM in PBS | Suitable for bio-assays |

| Stability ( | NMR (D2O) | > 24 Hours | Resistant to oxidation |

| Kinase Hit | TR-FRET | > 30% Inhibition @ 50 µM | Valid Scaffold Fragment |

| Protease Hit | Fluorogenic | Valid Covalent Warhead | |

| Cell Potency | CellTiter-Glo | Cell permeable | |

| Glucose Shift | Glc vs. Gal Media | Shift > 5-fold | Sugar-binding interference confirmed |

Conclusion

6-Methyl-1H-indazole-7-boronic acid is a versatile chemical probe.[1] If kinase activity is dominant, the boronic acid should be replaced via Suzuki coupling to elaborate the scaffold. If protease activity is dominant, the boronic acid should be retained and optimized as a covalent warhead (similar to Bortezomib).

References

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198.[1]

-

Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[1][2] Future Medicinal Chemistry, 3(10), 1275-1288.[1]

-

Cai, X., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry, 49, 116437.

-

Zhu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[1][4][5][6] Proceedings of the National Academy of Sciences, 118(10).[4]

Sources

- 1. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

using 6-Methyl-1H-indazole-7-boronic acid in fragment-based drug discovery

Application Note & Protocol: 6-Methyl-1H-indazole-7-boronic Acid in Fragment-Based Drug Discovery

Abstract

This guide details the technical application of 6-Methyl-1H-indazole-7-boronic acid as a high-value fragment in Fragment-Based Drug Discovery (FBDD). Unlike simple phenyl boronic acids, this scaffold offers a "privileged" bicyclic core mimicking the adenine hinge-binding region of kinases, while the 7-position boronic acid serves as a versatile handle for rapid library expansion (the "Grow" strategy). This note addresses the specific challenges of this molecule—notably the steric hindrance imposed by the 6-methyl group—and provides optimized protocols for solubility, screening, and palladium-catalyzed elaboration using Third-Generation Buchwald Precatalysts.

Strategic Rationale: The "Privileged" Fragment

In FBDD, the choice of starting fragment dictates the ceiling of the final drug candidate's quality. The 6-Methyl-1H-indazole core is selected for three specific mechanistic reasons:

-

Hinge-Binding Mimicry: The indazole

/ -

Vector Exploration (C7 Handle): The boronic acid at the 7-position is orthogonal to the hinge-binding interface. It allows chemical growth towards the solvent-exposed front , a region critical for tuning physicochemical properties (logD, solubility) without disrupting the primary binding event.

-

Hydrophobic Anchoring (C6 Methyl): The 6-methyl group provides a lipophilic contact point, often displacing conserved water molecules in the "back pocket" or gatekeeper region, thereby improving ligand efficiency (LE) early in the campaign.

Chemical Profile & Handling

Compound Identity:

-

Name: 6-Methyl-1H-indazole-7-boronic acid

-

Structure: Bicyclic aromatic heterocycle with a steric methyl group ortho to the boronic acid.

-

Reactivity Class: Amphoteric; susceptible to protodeboronation under harsh basic conditions.

Storage & Stability Protocol: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Rehydration: If the compound appears as a dry crust (boroxine form), mild sonication in aqueous buffer (for screening) or addition of the base water (for synthesis) will revert it to the monomeric acid species.

Protocol A: Biophysical Fragment Screening (SPR)

Objective: Determine the binding affinity (

Materials:

-

Instrument: Biacore 8K or equivalent SPR system.

-

Sensor Chip: CM5 (Carboxymethylated dextran) coupled with Target Protein (e.g., p38, VEGFR2).

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO).

Workflow:

-

Stock Preparation:

-

Dissolve 6-Methyl-1H-indazole-7-boronic acid in 100% DMSO to reach 100 mM .

-

Note: The boronic acid moiety improves solubility compared to the corresponding aryl halide.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds (association).

-

Dissociation Time: 120 seconds.

-

Concentration Series: 2-fold dilution series from 500 µM down to 15 µM .

-

-

Data Analysis:

-

Fit data to a 1:1 Langmuir binding model .

-

Success Criterion: Square-shaped sensorgrams indicating fast-on/fast-off kinetics (typical for fragments). Look for

values in the 10 µM – 500 µM range.

-

Protocol B: The "Grow" Synthesis (Suzuki-Miyaura Coupling)

Challenge: The 6-methyl group creates significant steric hindrance around the C7-boronic acid. Standard catalysts (e.g.,

Solution: Use SPhos Pd G3 (Third-Generation Buchwald Precatalyst).[1] The bulky, electron-rich SPhos ligand facilitates oxidative addition and, crucially, accelerates transmetalation in sterically congested systems [1].

Reaction Scheme

Step-by-Step Procedure:

-

Reaction Vessel: Charge a microwave vial or Schlenk tube with a magnetic stir bar.

-

Reagents:

-

Fragment: 6-Methyl-1H-indazole-7-boronic acid (1.2 equiv, 0.24 mmol).

-

Coupling Partner: Aryl/Heteroaryl Bromide (1.0 equiv, 0.20 mmol).

-

Catalyst: SPhos Pd G3 (0.02 equiv, 2 mol%). Alternatively: XPhos Pd G3 for extremely hindered chlorides.

-

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv).

-

-

Solvent System:

-

Add 1,4-Dioxane (2 mL, degassed). The biphasic system (Dioxane/Water) is essential for solubilizing the inorganic base while maintaining organic solubility.

-

-

Execution:

-

Seal the vial and purge with Argon for 2 minutes.

-

Temperature: Heat to 60°C (oil bath) or 80°C (microwave) for 1–2 hours.

-

Note: Do not exceed 100°C to minimize protodeboronation of the indazole.

-

-

Work-up:

-

Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purify via Flash Chromatography (Combiflash).

-

Visualization of Workflows

Figure 1: FBDD Campaign Logic

This diagram illustrates the progression from the raw fragment to a lead compound, highlighting the specific role of the C7-boronic acid handle.

Caption: Workflow utilizing the C7-boronic acid handle to grow the fragment into a lead candidate.

Figure 2: Steric Challenge & Solution

Visualizing why the specific catalyst choice is critical for this 6-methyl substituted fragment.

Caption: Comparison of catalyst performance. The 6-methyl steric bulk requires SPhos Pd G3 to prevent side reactions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Steric hindrance prevents transmetalation. | Switch to SPhos Pd G3 or XPhos Pd G3 . Increase catalyst loading to 5 mol%. |

| Protodeboronation (Fragment loses B(OH)2) | Reaction temperature too high or base too strong. | Lower temp to 50°C. Switch base from |

| Insoluble Fragment | Boroxine formation (anhydride). | Pre-dissolve fragment in MeOH/Water (1:1) briefly to hydrolyze boroxine before adding to reaction. |

| Homocoupling | Oxidation of boronic acid. | Ensure rigorous degassing (Argon purge). Avoid presence of air. |

References

-

Buchwald, S. L., et al. (2010). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[2] Link

-

Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Lessons and Outlook. Nature Reviews Drug Discovery. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Catalyst Selection for 6-Methyl-1H-indazole-7-boronic acid Cross-Coupling Reactions

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] Specifically, functionalization of the indazole core, such as the introduction of aryl or amino groups, is a critical strategy in the development of novel therapeutic agents.[2] 6-Methyl-1H-indazole-7-boronic acid has emerged as a key building block for accessing C7-substituted indazoles, a class of compounds that has garnered significant interest. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of indazole derivatives.[3][4] Additionally, the Buchwald-Hartwig amination offers a complementary approach for the formation of carbon-nitrogen bonds.[2][5]

This document provides a comprehensive guide to catalyst selection for the cross-coupling reactions of 6-Methyl-1H-indazole-7-boronic acid. It will delve into the critical parameters for successful Suzuki-Miyaura and Buchwald-Hartwig reactions, offering detailed protocols and insights into the rationale behind experimental choices.

The Crucial Role of Catalyst Systems in Indazole Functionalization

The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a pivotal role in modulating the reactivity and stability of the palladium catalyst, thereby influencing reaction efficiency, substrate scope, and functional group tolerance.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp2)–C(sp2) bond between a boronic acid and an aryl or vinyl halide/triflate.[3][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the Suzuki-Miyaura coupling of 6-Methyl-1H-indazole-7-boronic acid, the selection of the palladium catalyst and ligand is critical. While various palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precursors.[8] The choice of ligand is often more impactful.

Key Ligand Classes for Suzuki-Miyaura Coupling of Indazoles:

-

Triphenylphosphine (PPh₃): A versatile and widely used ligand, often employed in catalysts like Pd(PPh₃)₄. It is effective for a range of aryl and heteroaryl couplings.[9]

-

Ferrocenylphosphines (e.g., dppf): Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are known to be highly efficient in Suzuki-Miyaura reactions, particularly with challenging substrates.[10] The catalyst PdCl₂(dppf) is a popular choice.[1][10]

-

Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These ligands, developed by the Buchwald group, are highly effective for a broad range of cross-coupling reactions, including those involving heteroaromatic substrates.[11][12] They can promote high catalytic turnover and are often the catalysts of choice for difficult couplings.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[5][13] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[14]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

When considering the C-N coupling of a derivative of 6-Methyl-1H-indazole, the choice of catalyst system is paramount. The nature of the amine coupling partner and the steric and electronic properties of the indazole substrate will dictate the optimal ligand.

Key Ligand Classes for Buchwald-Hartwig Amination of Indazoles:

-

Biaryl Phosphine Ligands (e.g., AdBrettPhos, tBuBrettPhos): These bulky and electron-rich ligands are highly effective for a wide range of C-N bond-forming reactions, including those with heteroaromatic substrates.[15]

-

Josiphos Ligands: These ferrocene-based diphosphine ligands have also shown utility in Buchwald-Hartwig aminations.

-

Bidentate Phosphine Ligands (e.g., BINAP, DPPF): These ligands were among the first to show broad applicability in Buchwald-Hartwig amination and remain useful for certain substrate combinations.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 6-Methyl-1H-indazole-7-boronic acid and its derivatives. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Methyl-1H-indazole-7-boronic acid with an Aryl Bromide

This protocol is a general procedure for the C-C bond formation at the 7-position of the indazole ring.

Materials:

-

6-Methyl-1H-indazole-7-boronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·DCM)[1][16]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a reaction vessel, add 6-Methyl-1H-indazole-7-boronic acid (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-6-methyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination of a 7-Bromo-6-methyl-1H-indazole Derivative

This protocol outlines a general procedure for the C-N bond formation at the 7-position of a bromo-indazole derivative.

Materials:

-

7-Bromo-6-methyl-1H-indazole derivative

-

Amine (e.g., morpholine or aniline)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[8]

-

Ligand (e.g., XPhos or AdBrettPhos)

-

Solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%) and the ligand (1.2-2.4 mol%) to a dry reaction vessel.

-

Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

-

Add the 7-bromo-6-methyl-1H-indazole derivative (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.0 equiv.).

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 7-amino-6-methyl-1H-indazole product.

Data Summary and Catalyst System Comparison

The following table summarizes recommended catalyst systems for the cross-coupling of indazole derivatives based on literature precedents.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

| Suzuki-Miyaura | 7-Bromo-1H-indazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Good | [16] |

| Suzuki-Miyaura | Bromo-indazole carboxamide | Organoboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | High | [1][4] |

| Suzuki-Miyaura | 3-Iodo-N-Boc indazole | Arylboronic acid | Pd(PPh₃)₄ | Aq. Base | Dioxane | Not specified | >80% | [9] |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃ / Biaryl Phosphine Ligand | Cs₂CO₃ | Toluene | 80-110 | Varies | [18] |

| Buchwald-Hartwig | Aryl Halide | Primary Amide | Pd / AdBrettPhos | Not specified | Not specified | Not specified | Moderate to Excellent | [15] |

| Copper-Catalyzed C-N Coupling | 1H-Indazole | Diaryliodonium salt | CuCl | TfO⁻ (weak base) | Not specified | Not specified | Good | [19] |

Troubleshooting and Optimization

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst.

-

Insufficient Base: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. A stronger base or a different base may be required.

-

Low Temperature: Increasing the reaction temperature can often improve reaction rates.

-

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. A screen of different solvents may be beneficial.

Side Reactions:

-

Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.

-

Protodeborylation: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and a strong base can mitigate this issue.[20]

-

Hydrodehalogenation: This side reaction can compete with the desired cross-coupling. The choice of ligand can influence the extent of this pathway.

Conclusion

The functionalization of 6-Methyl-1H-indazole-7-boronic acid and its derivatives through palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel compounds with potential therapeutic applications. The selection of an appropriate catalyst system, including the palladium source and, most importantly, the ligand, is paramount for achieving high yields and broad substrate scope. This guide provides a solid foundation for researchers to successfully perform these transformations, with detailed protocols and insights into the key parameters that govern their success. Further optimization based on the specific substrates and desired products will undoubtedly lead to the discovery of new and valuable indazole-based molecules.

References

- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (n.d.).

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. (n.d.).

- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021, February 10).

- Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. (2024, December 10).

- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (n.d.).

- A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea - Benchchem. (n.d.).

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem. (n.d.).

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. (2017, July 12).

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).

- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds - RJPT. (2024, January 8).

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10).

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).

- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (n.d.).

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021, January 12).

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.).

- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (2025, August 6).

- Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions | ACS Sustainable Chemistry & Engineering. (2025, September 13).

- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2023, January 6).

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Yoneda Labs [yonedalabs.com]

Application Note: Synthesis of Substituted Indazoles using 6-Methyl-1H-indazole-7-boronic acid

[1]

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib).[1] The 7-position of the indazole ring is of particular interest for optimizing selectivity profiles within ATP-binding pockets. However, the introduction of substituents at C7, particularly in the presence of a 6-methyl group , presents a significant synthetic challenge due to extreme steric crowding (ortho-ortho interactions) and the electronic deactivation of the heteroaryl ring.[1]

This guide provides a high-performance protocol for utilizing 6-Methyl-1H-indazole-7-boronic acid (or its pinacol ester) as a nucleophile in Suzuki-Miyaura cross-couplings.[1] It addresses the critical issues of protodeboronation, catalyst deactivation by the free N-H, and steric hindrance.[1]

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" Challenge

The 6-methyl group exerts a profound steric influence on the C7-boronic acid moiety. In a standard catalytic cycle:

-

Transmetalation: The approach of the oxidative addition complex (L-Pd-Ar-X) to the boron center is sterically impeded by the C6-Me group.

-

Reductive Elimination: Formation of the C7-C(Ar) bond requires the palladium center to force two sterically demanding groups together, increasing the activation energy of this step.

Stability of the Boron Species

Heteroaryl boronic acids, particularly those with ortho-substituents, are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.[1]

-

Recommendation: Whenever possible, utilize the Pinacol Ester (BPin) derivative over the free boronic acid for improved stability and solubility in organic solvents.[1]

N-H Proton Acidity

The N1-H of indazole is acidic (

-

Directive:N-Protection is mandatory for high yields.

Visual Workflow: Synthetic Pathway

The following diagram outlines the logical flow for synthesizing 7-substituted indazoles, highlighting the critical decision points for protection and catalyst selection.

Figure 1: Strategic workflow for the synthesis of 7-substituted indazoles, distinguishing between standard and high-steric demand pathways.

Detailed Experimental Protocols

Step 1: N-Protection (THP - Tetrahydropyranyl)

Rationale:[1] The THP group is robust under basic Suzuki conditions but easily removed with mild acid. It prevents the "N-H poisoning" effect.

Reagents:

-

6-Methyl-1H-indazole-7-boronic acid pinacol ester (1.0 eq)[1]

-

3,4-Dihydro-2H-pyran (DHP) (2.0 eq)[1]

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

Procedure:

-

Dissolve the indazole boronate in anhydrous DCM (0.2 M).

-

Add DHP followed by p-TsOH at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

QC Check: Monitor TLC for disappearance of the polar N-H spot.

-

Quench with saturated NaHCO₃, extract with DCM, and concentrate.

-

Note: The product is often used directly or passed through a short silica plug.

Step 2: Suzuki-Miyaura Coupling[1][2]

Protocol A: Standard Conditions (Unhindered Partners)

Use Case: Coupling with simple aryl bromides/iodides lacking ortho-substituents.

| Component | Equivalents | Role |

| N-THP Indazole Boronate | 1.2 eq | Nucleophile |

| Aryl Halide | 1.0 eq | Electrophile |

| Pd(dppf)Cl₂[1]·DCM | 0.05 eq | Catalyst (Robust) |

| K₂CO₃ (2M aq) | 3.0 eq | Base |

| 1,4-Dioxane | [0.1 M] | Solvent |

Method:

-

Charge reaction vessel with Boronate, Aryl Halide, and Catalyst.[1]

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed Dioxane and K₂CO₃ solution.

-

Heat to 90°C for 4–16 hours.

Protocol B: Advanced Conditions (Sterically Hindered)

Use Case: Coupling with ortho-substituted aryl halides or when Protocol A fails. The 6-methyl group creates a "molecular wall"; XPhos or SPhos ligands are required to facilitate the coupling.

| Component | Equivalents | Role |

| N-THP Indazole Boronate | 1.5 eq | Nucleophile (Excess for stability) |

| Aryl Halide | 1.0 eq | Electrophile |

| XPhos Pd G3 | 0.05 eq | Pre-catalyst (High Turnover) |

| K₃PO₄ (0.5 M aq) | 3.0 eq | Base (Milder than carbonate) |

| THF / Water (4:1) | [0.1 M] | Solvent System |

Method:

-

Catalyst Choice: XPhos Pd G3 (Generation 3) is preferred over in-situ generation because it ensures a 1:1 L:Pd ratio, preventing the formation of inactive Pd-clusters.

-

Combine all solids in a microwave vial.

-

Add degassed solvents.

-

Thermal Cycle: Heat at 60°C for 1 hour, then ramp to 80°C . This "ramping" helps initiate the catalytic cycle gently before thermal decomposition of the boronate can occur.

-

Alternative: Microwave irradiation at 100°C for 1 hour is often superior for difficult substrates.[1]

Step 3: Deprotection (THP Removal)

Reagents: HCl (4M in Dioxane) or TFA/DCM (1:1).[1] Procedure:

-

Dissolve the coupled product in DCM/MeOH (1:1).

-

Add HCl (4M in dioxane, 10 eq).

-

Stir at RT for 2–4 hours.

-

Concentrate and neutralize with NaHCO₃ to isolate the free base 1H-indazole.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch from Pd(dppf)Cl₂ to XPhos Pd G3 or SPhos Pd G3 . Ensure N-protection is complete. |

| Protodeboronation (Indazole-H formed) | Boronate Instability | 1. Use anhydrous conditions (Cs₂CO₃ in DMF).2. Increase Boronate equivalents to 2.0.3. Lower temperature (try 60°C). |

| Regioisomers (N1 vs N2) | Tautomerization | If alkylating after coupling: N1 is thermodynamically favored, but steric bulk at C7 (the new aryl group) may push substitution to N2.[1] Use steric bulk to control selectivity. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Oxygen leak.[1] Ensure rigorous degassing (sparging with Argon for 15 mins). Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd.[1] |

References

-

Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.[1] [Link] (Foundational text on C7-functionalization of indazoles).

-

Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered substrates. Chemical Science, 2011.[1] [Link] (Source for XPhos/SPhos ligand selection in "ortho-ortho" coupling scenarios).

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link] (Critical for understanding N1 vs N2 selectivity post-coupling).

Application Notes & Protocols: The Strategic Use of 6-Methyl-1H-indazole-7-boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Abstract

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] Its unique structure, capable of acting as a bioisostere for phenol and forming critical hydrogen bonds with the hinge region of kinase active sites, makes it an invaluable component in drug design.[3] This document provides a detailed guide on the application of 6-Methyl-1H-indazole-7-boronic acid , a key building block for the synthesis of next-generation kinase inhibitors. We will explore its utility in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and discuss its strategic application in the synthesis of inhibitors targeting critical cancer-related kinases like AXL.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting these specific molecular drivers.[6] Within this landscape, the indazole core has emerged as a cornerstone of modern inhibitor design.[7][8] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Several successful drugs, including Axitinib (VEGFR inhibitor) and Entrectinib (Trk/ROS1/ALK inhibitor), feature the indazole motif, underscoring its importance.[2][6][9] The synthesis of these complex molecules often relies on robust and efficient C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a preeminent tool for this purpose due to its mild conditions and broad functional group tolerance.[10][11][12] 6-Methyl-1H-indazole-7-boronic acid is a specialized reagent designed to seamlessly introduce the indazole core into a target molecule via this powerful reaction.

Reagent Profile: 6-Methyl-1H-indazole-7-boronic acid

This reagent is an arylboronic acid featuring a 6-methyl-substituted indazole ring. The boronic acid group at the C7 position makes it an ideal coupling partner in Suzuki-Miyaura reactions.

| Property | Value |

| IUPAC Name | (6-Methyl-1H-indazol-7-yl)boronic acid |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| CAS Number | Not uniformly assigned; related esters have CAS numbers.[13][14] |

| Appearance | Typically a white to off-white solid |

| Primary Application | Suzuki-Miyaura cross-coupling reactions |

The methyl group at the C6 position can provide beneficial steric and electronic properties, potentially improving binding affinity or metabolic stability in the final inhibitor compound. The C7-linkage allows for the construction of kinase inhibitors where the indazole core is directly attached to other aromatic systems, a common structural motif.

Core Application: The Suzuki-Miyaura Cross-Coupling Mechanism

The primary utility of 6-Methyl-1H-indazole-7-boronic acid is to serve as the organoboron partner in a Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

4.2. Synthetic Strategy & Workflow

We propose the synthesis of a core AXL inhibitor scaffold by coupling 6-Methyl-1H-indazole-7-boronic acid with a functionalized aryl bromide partner. This approach provides a convergent and efficient route to the desired biaryl structure.

4.3. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a 7-aryl-6-methyl-1H-indazole scaffold.

Materials:

-

6-Methyl-1H-indazole-7-boronic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Methyl-1H-indazole-7-boronic acid (1.0 eq), the selected aryl bromide (1.1 eq), Cesium Carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Causality Insight: A slight excess of the aryl bromide ensures complete consumption of the more valuable boronic acid. Cesium carbonate is a strong, yet non-nucleophilic, base effective in activating the boronic acid for transmetalation. [15]Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of Suzuki couplings.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.

-

Causality Insight: The dioxane/water solvent system is highly effective for Suzuki couplings, as it solubilizes both organic and inorganic reagents. Degassing the solvent by bubbling with nitrogen for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Self-Validation: The aqueous washes remove the inorganic base and salts. A clear organic layer after drying indicates successful removal of water.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-6-methyl-1H-indazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

6-Methyl-1H-indazole-7-boronic acid is a high-value, strategic building block for the synthesis of complex kinase inhibitors. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds that are central to the structure of many modern targeted therapies. The protocols and insights provided herein demonstrate its direct applicability in creating novel inhibitors for critical oncology targets like AXL, enabling researchers in drug discovery to accelerate their development programs.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

- Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab - UCSF.

- Indazoles in Drug Discovery. PharmaBlock.

- Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. ACS Publications.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed.

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central (PMC).

- Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PubMed Central (PMC).

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Semantic Scholar.

- How to synthesize Entrectinib. ChemicalBook.

- 6-Methyl-1H-indazole-7-boronic acid pinacol ester. J&W Pharmlab.

- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central (PMC).

- Current synthesis vs. proposed synthesis of entrectinib. ResearchGate.

- Synthesis of entrectinib (XXXX). ResearchGate.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. MDPI.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central (PMC).

- 1-Methyl-1H-indazole-6-boronic acid. Sigma-Aldrich.

- Suzuki Coupling. Organic Chemistry Portal.

- (3-Methyl-1H-indazol-7-yl)boronic acid. ChemScene.

- 1H-indazol-7-ylboronic acid. CymitQuimica.

- 1-Methyl-1H-indazole-7-boronic acid. Sigma-Aldrich.

- RESEARCH ARTICLE. RSC Medicinal Chemistry.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.

-

Entrectinib. Wikipedia. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entrectinib - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Bioactive Indazoles

For Researchers, Scientists, and Drug Development Professionals

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents one of the most vital pharmacophores in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with a multitude of biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, most notably in oncology. Marketed kinase inhibitors such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature the indazole core and are critical treatments for renal cell carcinoma and other cancers.[4]

The power of the indazole scaffold lies in the ability to strategically functionalize its core at various positions (C3, N1, N2, C5, C6, etc.) to fine-tune its pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile technology for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions.[5][6]

This guide provides an in-depth overview and field-proven protocols for the most critical palladium-catalyzed reactions used in the synthesis and elaboration of bioactive indazole derivatives.

Foundational Strategy: Suzuki-Miyaura Coupling for C3-Arylation

Scientific Rationale: The Suzuki-Miyaura coupling is the preeminent method for installing aryl and heteroaryl moieties at the C3-position of the indazole ring.[1] This C-C bond formation is critical for creating many kinase inhibitors, where the C3-aryl group often occupies the ATP-binding pocket of the target enzyme.[3][4] The reaction's utility stems from the mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7] The key to a successful Suzuki coupling is the judicious selection of the palladium source, ligand, and base to match the electronic properties of the coupling partners.

Mechanism Overview: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[8][9][10] It begins with the oxidative addition of the halo-indazole (typically 3-iodo or 3-bromo) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Protocol 1: Synthesis of 3-Aryl-1H-indazoles via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the C3-arylation of 3-iodoindazoles.[1][10]

Materials:

-

3-Iodo-1H-indazole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 244 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL). The solvent should be thoroughly degassed via sparging with nitrogen or argon for 15-20 minutes prior to use.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality Note: The use of a biphasic dioxane/water system is crucial. Dioxane solubilizes the organic components, while the aqueous base facilitates the transmetalation step. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source suitable for a wide range of substrates.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1H-indazole.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ | DMF/H₂O | 90 | 14 | ~75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 85 | 2 | ~88 |

| Data synthesized from literature reports.[1][6][11] |

Advanced Strategy: Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[12][13] In indazole synthesis, it is indispensable for coupling amines to a halogenated indazole core (e.g., at the C6 position) or for N-arylation of the indazole nitrogen itself. This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the crucial C-N reductive elimination step.[5][14]

Protocol 2: Synthesis of 6-(Alkylamino)-1H-indazole Derivatives

This protocol is designed for the coupling of primary or secondary amines to a bromo-indazole scaffold, a key step in building libraries of Cereblon (CRBN) binders and other bioactive molecules.[15]

Materials:

-

6-Bromo-1H-indazole derivative (1.0 equiv)

-

Amine (primary or secondary) (1.0 equiv)

-

BrettPhos Pd G3 Precatalyst (0.05 equiv)

-

Lithium hexamethyldisilazide (LHMDS) (1.0 M in toluene, 5.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Catalyst Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of the BrettPhos Pd G3 precatalyst in anhydrous 1,4-dioxane.

-

Reagent Preparation: In a separate vial, dissolve the 6-bromo-1H-indazole derivative (e.g., 0.1 mmol) and the amine (0.1 mmol) in anhydrous 1,4-dioxane (1 mL). Sparge the solution with argon for 5 minutes.

-

Reaction Assembly: While under a positive pressure of nitrogen, transfer the precatalyst solution (0.005 mmol) to the substrate solution via syringe.

-

Base Addition: Add the LHMDS solution (0.5 mL, 0.5 mmol) dropwise to the reaction mixture. Sparge for an additional minute.

-

Causality Note: LHMDS is a strong, non-nucleophilic base that is critical for deprotonating the amine nucleophile without causing side reactions like glutarimide ring-opening, which can be an issue with other bases.[15] BrettPhos is a highly active ligand that promotes efficient coupling, even with challenging substrates.

-

-

Reaction Execution: Seal the vial tightly and stir the mixture at 45 °C for 16 hours.

-

Quench: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of citric acid or ammonium chloride.

-

Workup and Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography or preparative HPLC to obtain the desired N-substituted 6-amino-1H-indazole.

Modern Approach: C-H Activation for Indazole Ring Synthesis

Scientific Rationale: Direct C-H activation is an atom-economical and increasingly important strategy that avoids the need for pre-functionalized starting materials (like aryl halides).[16][17] For indazole synthesis, a powerful approach involves the palladium-catalyzed intramolecular C-H amination of readily available aryl hydrazones.[18][19] This method forms the core indazole ring system directly by creating a C-N bond with a C-H bond on the aromatic ring.

Mechanism Overview: Pd(II)/Pd(0) C-H Amination

The proposed mechanism involves a Pd(II) catalyst. The hydrazone substrate coordinates to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to activate the ortho C-H bond, forming a palladacycle. Subsequent reductive elimination forms the N-N and C-N bonds of the indazole ring, releasing a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst.[16][18]

Protocol 3: Synthesis of 3-Arylindazoles via Intramolecular C-H Amination

This protocol is based on the palladium-catalyzed cyclization of benzophenone tosylhydrazones.[18]

Materials:

-

Benzophenone tosylhydrazone derivative (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.1 equiv)

-

Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv)

-

Silver(I) Trifluoroacetate [AgOCOCF₃] (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

Procedure:

-

Reaction Setup: To an oven-dried vial, add the benzophenone tosylhydrazone (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Cu(OAc)₂ (73 mg, 0.4 mmol), and AgOCOCF₃ (88 mg, 0.4 mmol).

-

Solvent Addition: Add anhydrous DMSO (2 mL) via syringe.

-

Reaction Execution: Seal the vial and stir the mixture at 50 °C for 24 hours.

-

Causality Note: This reaction requires a combination of oxidants. Cu(OAc)₂ is the stoichiometric oxidant believed to regenerate the Pd(II) catalyst from Pd(0). The silver salt acts as a crucial additive that significantly enhances the reaction rate and yield, possibly by facilitating the C-H activation step or preventing catalyst decomposition.[18]

-

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the 3-arylindazole.

| Entry | Hydrazone Substituent (Aryl) | Yield (%) |

| 1 | 4-MeO-C₆H₄ | 95 |

| 2 | 4-Me-C₆H₄ | 93 |

| 3 | C₆H₅ | 87 |

| 4 | 4-Cl-C₆H₄ | 76 |

| 5 | 4-CF₃-C₆H₄ | 65 |

| Data from Inamoto et al., Org. Lett. 2007.[18] |

References

-

Title: 17.2. Palladium catalyzed couplings Source: Organic Chemistry II - Lumen Learning URL: [Link]

-

Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]

-

Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of Axitinib Source: Synfacts URL: [Link]

-

Title: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI URL: [Link]

-

Title: Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Heterocycle Formation via Palladium-Catalyzed C–H Functionalization Source: PMC - NIH URL: [Link]

- Title: Processes for the preparation of axitinib Source: Google Patents URL

-

Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Semantic Scholar URL: [Link]

-

Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: [Novel access to indazoles based on palladium-catalyzed amination chemistry] Source: PubMed URL: [Link]

-

Title: Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: Preprints.org URL: [Link]

-

Title: Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives Source: Organic Chemistry Frontiers - RSC Publishing URL: [Link]

-

Title: Bioactive indazole compounds in clinical trails Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - NIH URL: [Link]

-

Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances - RSC Publishing URL: [Link]

-

Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL: [Link]

-

Title: Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

-

Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: PubMed Central URL: [Link]

-

Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing URL: [Link]

-

Title: Indazole Derivatives: Promising Anti-tumor Agents Source: PubMed URL: [Link]

-

Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: ResearchGate URL: [Link]

-

Title: An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization Source: RSC Publishing URL: [Link]

-

Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: PMC - NIH URL: [Link]

-

Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]

-

Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: MDPI URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL: [Link]

-

Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science - RSC Publishing URL: [Link]

-

Title: Selected applications of C-H activation Source: YouTube URL: [Link]

-

Title: Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines Source: PMC - NIH URL: [Link]

-

Title: Heterocycle Formation via Palladium-Catalyzed C-H Functionalization Source: PubMed URL: [Link]

-

Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmcct.com [jmcct.com]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]